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Compound of Interest

Compound Name: 2-Amino-n-isopropylbenzamide

Cat. No.: B048454 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of N-

Isopropylanthranilamide

Introduction
N-Isopropylanthranilamide, with the CAS Number 30391-89-0, is a derivative of anthranilic

acid, positioning it within the broader class of ortho-amino benzamides.[1] Its structure,

featuring a primary aromatic amine, a secondary amide, and an isopropyl group, imparts a

unique combination of properties that make it a molecule of interest for researchers in

medicinal chemistry and materials science. As a synthetic intermediate, it serves as a building

block for more complex heterocyclic systems, leveraging the reactivity of its dual functional

groups. This guide provides a comprehensive overview of its core physical and chemical

properties, synthesis, and spectroscopic characterization, designed for scientists and drug

development professionals.

Chemical Identity and Structure
The fundamental characteristics of a molecule are dictated by its structure. N-

Isopropylanthranilamide combines an aromatic core with functional groups capable of

hydrogen bonding and nucleophilic/electrophilic interactions.
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Property Value

IUPAC Name 2-Amino-N-(propan-2-yl)benzamide

Synonyms
N-Isopropyl-2-aminobenzamide, Anthranilic acid

isopropylamide[1]

CAS Number 30391-89-0[1]

Molecular Formula C₁₀H₁₄N₂O[1]

Molecular Weight 178.23 g/mol [1]

Molecular Structure
The arrangement of the functional groups—the primary aromatic amine (position 2) and the N-

isopropyl carboxamide (position 1)—allows for intramolecular hydrogen bonding, which can

influence its conformation and physical properties, such as melting point and solubility.

Caption: Chemical structure of N-Isopropylanthranilamide.

Physicochemical Properties
The physical properties of N-Isopropylanthranilamide are a direct consequence of its molecular

weight and the intermolecular forces it can form, primarily hydrogen bonds and van der Waals

interactions.
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Property Value Source

Melting Point 147 °C [1]

Boiling Point 355.7 ± 25.0 °C Predicted[1]

Density 1.077 ± 0.06 g/cm³ Predicted[1]

Appearance White to off-white solid
Inferred from similar

compounds

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents like ethanol,

methanol, and DMSO.

Inferred from structure

Expert Insight: The relatively high melting point of 147 °C for a molecule of this size is indicative

of strong intermolecular forces.[1] The presence of both a hydrogen bond donor (amine and

amide N-H) and acceptor (amide C=O and amine N) facilitates the formation of a stable crystal

lattice, requiring significant thermal energy to disrupt. Its predicted high boiling point further

supports this observation.

Spectroscopic Characterization
Spectroscopic analysis is essential for structural verification. While specific experimental

spectra are not publicly cataloged, the expected data can be reliably predicted based on the

molecule's functional groups and structure.[2][3]

Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

~7.5-6.5 ppm: Multiplets (4H, aromatic protons).

~5.5 ppm: Broad singlet (2H, -NH₂ protons).

~8.0 ppm: Broad singlet (1H, amide -NH-

proton). ~4.2 ppm: Septet (1H, isopropyl -CH-).

~1.2 ppm: Doublet (6H, isopropyl -CH₃ protons).

¹³C NMR

~168 ppm: Amide carbonyl carbon. ~148-115

ppm: 6 aromatic carbons. ~42 ppm: Isopropyl -

CH- carbon. ~22 ppm: Isopropyl -CH₃ carbons.

IR (cm⁻¹)

3450-3300: Two N-H stretch bands (primary

amine). ~3300: Single N-H stretch band

(secondary amide). ~1640: C=O stretch (amide I

band). ~1600, ~1450: C=C aromatic ring

stretches.

Mass Spec (EI)

m/z 178: Molecular ion (M⁺). m/z 163: [M-CH₃]⁺.

m/z 135: [M-C₃H₇]⁺. m/z 120: [C₇H₆NO]⁺ (from

amide cleavage).

Causality in Spectroscopy:

¹H NMR: The chemical shifts are determined by the electronic environment. Aromatic protons

are deshielded by the ring current. The amide proton is typically downfield due to the

electron-withdrawing nature of the adjacent carbonyl group. The splitting pattern (septet and

doublet) is a classic signature of an isopropyl group due to the n+1 rule.[4]

IR Spectroscopy: The positions of the stretching frequencies correspond to the bond

strengths and masses of the atoms involved. The two distinct N-H bands for the primary

amine arise from symmetric and asymmetric stretching modes.[5] The amide carbonyl

stretch is a strong, sharp signal and is a key diagnostic peak.[6]

Synthesis and Reactivity
N-Isopropylanthranilamide is readily synthesized via a robust and high-yielding reaction,

making it an accessible starting material. Its reactivity is governed by its nucleophilic amine and
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the stability of the amide bond.

Synthetic Pathway from Isatoic Anhydride
The most direct and common synthesis involves the reaction of isatoic anhydride with

isopropylamine.[7][8] This reaction is mechanistically elegant: the amine acts as a nucleophile,

attacking one of the carbonyl carbons of the anhydride. The resulting intermediate is unstable

and readily loses carbon dioxide to form the final amide product. This method is favored for its

operational simplicity and the fact that the only byproduct is a gas (CO₂), which simplifies

purification.[8]

Isatoic Anhydride
+ Isopropylamine

Reaction in Solvent
(e.g., DMF or Toluene)
Heat (e.g., 80-100°C)

Aqueous Workup
(e.g., add water, extract with EtOAc)

Purification
(e.g., Recrystallization or
Column Chromatography)

N-Isopropylanthranilamide
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-Isopropylanthranilamide.

Experimental Protocol: Synthesis of N-
Isopropylanthranilamide
This protocol is a self-validating system; successful synthesis can be confirmed by comparing

the physical (melting point) and spectroscopic data of the product against the reference values.

Reagents & Equipment:

Isatoic Anhydride (1.0 eq)

Isopropylamine (1.2 eq)

Anhydrous solvent (e.g., Toluene or DMF)

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Standard workup and purification glassware

Procedure:
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To a stirred solution of isatoic anhydride in the chosen solvent, add isopropylamine

dropwise at room temperature.

Causality: The slow addition controls the initial exotherm from the amine-anhydride

reaction.

Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of CO₂ gas should be

observed.

Monitor the reaction progress by TLC until the starting material is consumed.

Cool the mixture to room temperature and remove the solvent under reduced pressure.

Trustworthiness: This step removes excess solvent and any unreacted isopropylamine.

Workup & Purification:

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with dilute aqueous HCl (to remove any residual

amine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) to yield

the final product.

Confirm the purity and identity via melting point determination and spectroscopic analysis

(NMR, IR).

Chemical Reactivity
The molecule possesses three primary sites of reactivity: the primary amine, the amide bond,

and the aromatic ring.
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Primary Amine
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(Hydrolysis)
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Caption: Key reactive sites on the N-Isopropylanthranilamide molecule.

Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard

reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type

reactions. Its position ortho to the amide can facilitate cyclization reactions to form

heterocycles like quinazolinones.

Amide Bond (-CONH-): The amide bond is generally stable but can be hydrolyzed to

anthranilic acid and isopropylamine under strong acidic or basic conditions with heating.

Aromatic Ring: The amine group is a strong activating group, directing electrophilic aromatic

substitution to the positions ortho and para to it (positions 3 and 5).

Safety and Handling
N-Isopropylanthranilamide should be handled using standard laboratory safety protocols. As

with many aromatic amines, appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-

ventilated fume hood to avoid inhalation of dust.
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Conclusion
N-Isopropylanthranilamide is a well-defined chemical entity with predictable and useful

properties. Its straightforward synthesis from isatoic anhydride makes it readily accessible.[8]

The combination of a nucleophilic primary amine and a stable amide linkage on an aromatic

scaffold provides a versatile platform for further chemical modification, particularly in the

synthesis of heterocyclic compounds relevant to pharmaceutical and materials science

research. The data and protocols presented in this guide offer a robust foundation for its use in

a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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